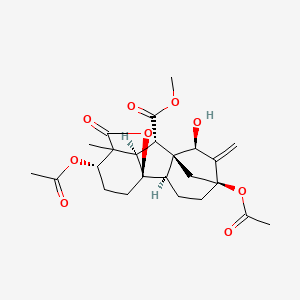
3-Azido-4-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-4-fluorobenzoic acid is an organic compound that belongs to the class of azido-substituted benzoic acids It is characterized by the presence of an azido group (-N₃) and a fluorine atom attached to a benzene ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-4-fluorobenzoic acid typically involves the introduction of the azido group into a fluorobenzoic acid precursor. One common method is the nucleophilic substitution reaction where 4-fluorobenzoic acid is treated with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out under mild conditions to avoid decomposition of the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-4-fluorobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed:
Amines: Reduction of the azido group yields primary amines.
Substituted Benzoic Acids: Various derivatives can be formed through substitution reactions.
Scientific Research Applications
3-Azido-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of azido-functionalized compounds.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used as a precursor in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-azido-4-fluorobenzoic acid primarily involves the reactivity of the azido group. The azido group is a good nucleophile and can participate in various substitution reactions. Additionally, the fluorine atom can influence the electronic properties of the benzene ring, affecting the reactivity of the compound. The carboxylic acid group can also participate in acid-base reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
4-Fluorobenzoic Acid: Similar structure but lacks the azido group, making it less reactive in nucleophilic substitution reactions.
3-Fluorobenzoic Acid: Similar structure but with the fluorine atom in a different position, affecting its reactivity and properties.
2-Fluorobenzoic Acid: Another isomer with different reactivity due to the position of the fluorine atom
Uniqueness: 3-Azido-4-fluorobenzoic acid is unique due to the presence of both the azido and fluorine groups, which impart distinct reactivity and properties. The azido group makes it highly reactive in nucleophilic substitution reactions, while the fluorine atom influences the electronic properties of the benzene ring, enhancing its utility in various applications.
Properties
Molecular Formula |
C7H4FN3O2 |
|---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
3-azido-4-fluorobenzoic acid |
InChI |
InChI=1S/C7H4FN3O2/c8-5-2-1-4(7(12)13)3-6(5)10-11-9/h1-3H,(H,12,13) |
InChI Key |
JROYIBDJPIYMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N=[N+]=[N-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B13447015.png)


![6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid](/img/structure/B13447027.png)




![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)


![1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13447092.png)
